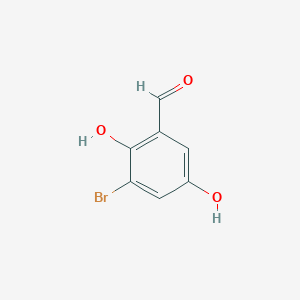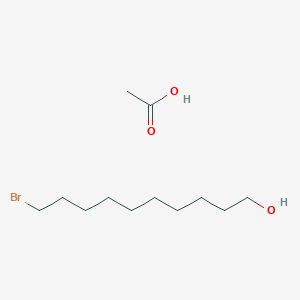
Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid
Übersicht
Beschreibung
"Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid" is a complex organic compound featuring both amino and methoxy functional groups, along with a pyridine ring structure. This compound's structure offers diverse chemical properties, making it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically begins with the reaction of a tert-butyl ester with an amino acid derivative to form the backbone of the compound.
Step 2: A methoxy-pyridine derivative is then introduced through a coupling reaction, facilitated by reagents such as coupling agents and base catalysts.
Step 3: The final product is obtained after purification processes, including crystallization or chromatography.
Industrial Production Methods:
Large-scale Production: Industrial synthesis involves similar steps but is optimized for larger yields, employing continuous flow reactors and advanced separation techniques.
Automation: Industrial methods might also incorporate automated systems for monitoring reaction conditions to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the amino or methoxy groups, forming corresponding oxides or aldehydes.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: Nucleophilic substitution can occur at the pyridine ring, with halides being common substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are typical reducing agents used.
Substitution: Conditions often include organic solvents like dichloromethane and catalysts such as palladium.
Major Products:
Oxidized Derivatives: These might include oxo derivatives and other oxygenated compounds.
Reduced Derivatives: Reduced forms include amines or hydroxyl derivatives.
Substitution Products: The products can vary widely, depending on the substituents introduced into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysts: Serves as a ligand in metal-catalyzed reactions.
Biology:
Biomarker Research: Utilized in the study of metabolic pathways involving pyridine derivatives.
Medicine:
Drug Development: Investigated for potential therapeutic uses due to its unique structure.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Explored in the development of new materials with specific electronic or mechanical properties.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: It can inhibit or activate enzymes by binding to active or allosteric sites.
Receptor Binding: May interact with cellular receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate
Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate
Propyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate
Feel free to tweak or dive deeper into any sections! Happy reading.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.C7H8O3S/c1-13(2,3)18-12(16)7-10(14)9-5-6-11(17-4)15-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,10H,7,14H2,1-4H3;2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVDYUFAMDHHQ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CC(C1=CN=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C[C@@H](C1=CN=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)





![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)



![2-aminobenzo[g]quinazolin-4(3H)-one](/img/structure/B3261175.png)

